molecular formula C38H52N10O8 B094024 PZ-Peptide CAS No. 17011-78-8

PZ-Peptide

Cat. No.: B094024
CAS No.: 17011-78-8
M. Wt: 776.9 g/mol
InChI Key: WLJYNHBZKOQNNI-BHSUFKTOSA-N
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Description

PZ-Peptide is a synthetic peptide substrate that contains a collagen-specific tripeptide sequence, -Gly-Pro-X-. It is hydrolyzed by PZ-peptidase A, an enzyme from the thermophilic bacterium Geobacillus collagenovorans MO-1. This peptide is specifically designed to study the enzymatic activity of collagen-degrading enzymes and does not act on collagen proteins themselves .

Scientific Research Applications

PZ-Peptide is widely used in scientific research to study the activity of collagen-degrading enzymes. Its applications include:

    Biochemistry: Investigating the enzymatic mechanisms of collagenolytic proteases.

    Molecular Biology: Studying the structure-function relationships of enzymes involved in collagen degradation.

    Medicine: Developing therapeutic agents targeting collagen-degrading enzymes for conditions such as fibrosis and cancer.

    Industry: Utilizing collagenolytic enzymes in the production of collagen-based products

Mechanism of Action

Target of Action

PZ-Peptide, also known as 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-PLGPR), is a synthetic peptide substrate . It contains a collagen-specific tripeptide sequence, -Gly-Pro-X-, and primarily targets the enzyme Pz-peptidase A .

Mode of Action

The interaction between this compound and its target, Pz-peptidase A, results in the hydrolysis of the peptide . The most striking difference between Pz-peptidase A and its mammalian counterpart, thimet oligopeptidase (TOP), is the lack of a channel running the length of the bacterial protein . This suggests that collagenous peptide substrates enter the tunnel at the top gateway of the closed Pz-peptidase A molecule, and reactant peptides are released from the bottom gateway after cleavage at the active site located in the center of the tunnel .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the hydrolysis of the peptide by Pz-peptidase A . This process is crucial for the breakdown of collagen, a hard-to-degrade animal protein ubiquitously present throughout all animal bodies .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption and distribution in various tissues. For instance, it has been found that this compound is extensively uptaken into hepatocytes . The maximum velocity (Vmax) and the Michaelis constant (Km) for this process were found to be 0.190±0.020 nmol/min/10^6 cells and 12.1±3.23 μM, respectively .

Result of Action

The hydrolysis of this compound by Pz-peptidase A results in the breakdown of the peptide, which is a crucial step in the degradation of collagen . This process is believed to be restricted to a late stage when degradation products would fall in the range of 5 to 30 residues .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the enzyme Pz-peptidase A, which hydrolyzes this compound, is derived from a thermophilic bacterium, suggesting that it may function optimally at high temperatures . Furthermore, the uptake of this compound into hepatocytes is enhanced in the presence of reducing agents and divalent cations such as Ca^2+, Sr^2+, or Mg^2+ .

Future Directions

The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Technological advancements in peptide drug discovery, production, and modification, along with novel design and delivery strategies, have allowed the continued advancement of this field . As research progresses, more peptides are set to gain regulatory approval .

Biochemical Analysis

Biochemical Properties

PZ-Peptide interacts with a variety of enzymes and proteins. It is hydrolyzed by Pz-peptidase A, a metallooligopeptidase that has a Zn 2±chelating HEXXH motif . The Pz-peptidase A specifically acts on the this compound but not on protein substrates . The interaction between this compound and Pz-peptidase A is crucial for its role in biochemical reactions .

Cellular Effects

The this compound influences various types of cells and cellular processes. For instance, it has been found to enhance its own transport across epithelial tissues, suggesting a role in cellular transport mechanisms . The cornea is more sensitive than the conjunctiva to the penetration enhancement effect of this compound . Moreover, PDZ domains, which often recognize short amino acid motifs at the C-termini of target proteins like this compound, regulate multiple biological processes such as transport, ion channel signaling, and other signal transduction systems .

Molecular Mechanism

The this compound exerts its effects at the molecular level through various mechanisms. It is hydrolyzed by Pz-peptidase A, which suggests a specific mechanism of action . The structure of Pz-peptidase A is closed and globular, unlike the open bivalve-like structure of TOP, a mammalian enzyme with comparable functions . This suggests that collagenous peptide substrates enter the tunnel at the top gateway of the closed Pz-peptidase A molecule, and reactant peptides are released from the bottom gateway after cleavage at the active site located in the center of the tunnel .

Temporal Effects in Laboratory Settings

It is known that the apparent permeability coefficient of this compound across the cornea and the conjunctiva increases over the 1−5 mM range, suggesting that this compound enhances its own transport across both epithelial tissues .

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes . Future studies could potentially explore the dosage effects of this compound in animal models.

Metabolic Pathways

Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks

Transport and Distribution

This compound appears to facilitate its own penetration across the cornea and the conjunctiva This suggests a role in the transport and distribution of the peptide within cells and tissues

Subcellular Localization

Pdz domains, which often recognize short amino acid motifs at the C-termini of target proteins like this compound, are abundant protein-protein interaction modules found in various species . These domains could potentially influence the subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PZ-Peptide involves the incorporation of a collagen-specific tripeptide sequence into a larger peptide chain. The synthetic route typically includes the following steps:

    Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Coupling Reagents: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, which facilitate the formation of peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

PZ-Peptide undergoes hydrolysis reactions catalyzed by PZ-peptidase A. The enzyme cleaves the peptide bond within the collagen-specific tripeptide sequence.

Common Reagents and Conditions

    Enzyme: PZ-peptidase A

    Buffer: Phosphate-buffered saline (PBS) at pH 7.4

    Temperature: Optimal activity is observed at 37°C

Major Products

The hydrolysis of this compound by PZ-peptidase A results in the formation of smaller peptide fragments, which can be analyzed to study the enzyme’s activity and specificity .

Comparison with Similar Compounds

PZ-Peptide is unique in its specificity for collagen-degrading enzymes. Similar compounds include:

This compound stands out due to its collagen-specific sequence, making it a valuable tool for studying collagen-degrading enzymes.

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28-,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJYNHBZKOQNNI-BHSUFKTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17011-78-8
Record name PZ-Peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017011788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-[1-[N-[N-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-leucyl]glycyl]-L-prolyl]-D-arginine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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